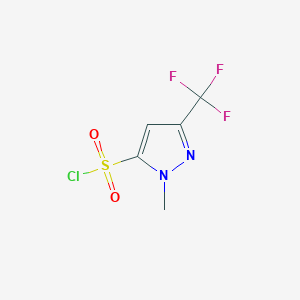

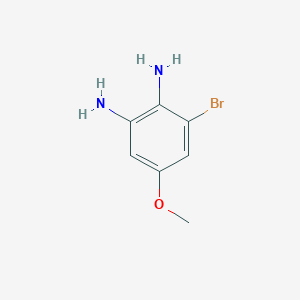

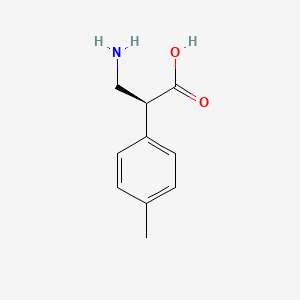

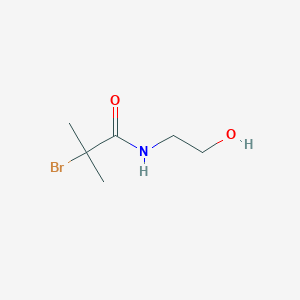

2-溴-N-(2-羟乙基)-2-甲基丙酰胺

描述

Bromo compounds are often used in organic synthesis and can be involved in various types of reactions . The presence of the bromine atom makes these compounds highly reactive, as it can easily be replaced by other groups in a reaction .

Synthesis Analysis

Bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of bromo compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Bromo compounds can participate in a variety of chemical reactions, including substitution and elimination reactions . The bromine atom can be replaced by other groups, or it can leave as a bromide ion, resulting in the formation of a double bond .

Physical And Chemical Properties Analysis

Bromo compounds generally have high molecular weights due to the presence of the bromine atom . They can exist in solid, liquid, or gaseous states depending on their specific structures .

科学研究应用

合成和反应性

2-溴-2-甲基丙酰胺与各种内酰胺在碱的促进下反应,生成螺-恶唑烷酮。这些化合物可以在酸性条件下水解,生成 ω-氨基酯酰胺。该过程展示了 2-溴-2-甲基丙酰胺的化学反应性和合成涉及它们的复杂分子结构的潜力 (Scrimin et al., 1988)。

结构和电子性质

一项针对类似于扑热息痛的结构,即 2-溴-N-(2-羟基-5-甲基苯基)-2-甲基丙酰胺的研究,探讨了其电子性质和振动模式耦合。这项研究提供了对相关化合物在包括材料科学在内的各个领域的分子特性和潜在应用的见解 (Viana et al., 2017)。

光环化反应

研究了不同 N-(2-酰基苯基)-2-溴-2-甲基丙酰胺的光化学反应,通过脱氢溴化、环化和溴迁移过程产生各种产物。这项研究突出了 2-溴-2-甲基丙酰胺在光化学诱导反应中的潜力,这在合成有机化学中可能很有价值 (Nishio et al., 2005)。

新颖的合成工艺

2-溴-2-甲基丙酰胺已用于合成 4-氨基苯乙酮,证明了它们在创建复杂有机分子中的效用。该应用强调了这些化合物在促进有机化学中新颖合成路线中的作用 (Chun, 2013)。

抗菌活性

已合成并评估了 2-甲基丙酰胺衍生物的抗菌活性。这项研究揭示了这些化合物在潜在生物医学应用中的作用,特别是在开发新的抗菌剂方面 (Grishchuk et al., 2013)。

生化抑制剂

已研究 2-羟基-2-甲基丙酸的苯胺,包括 2-溴-2-甲基丙酰胺的衍生物,作为丙酮酸脱氢酶激酶的抑制剂。这项研究对于了解这些化合物的生化途径和潜在治疗应用具有重要意义 (Bebernitz et al., 2000)。

电化学研究

已经探索了 2-溴-2-甲基丙酰胺的电化学还原,揭示了它们的还原机制和环偶联反应的潜力。这项研究对于理解有机合成中的电化学性质和应用很有价值 (Maran et al., 1987)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO2/c1-6(2,7)5(10)8-3-4-9/h9H,3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUSHHZJVJZBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide chosen as an initiator for the "synthesis-free" polymerization of N-isopropylacrylamide (NIPAm)?

A1: The research article highlights the need for simpler and more accessible polymerization methods. While the exact reasoning behind choosing 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide (compound (3)) isn't explicitly stated, the article states it was identified as the most appropriate for a “synthesis-free” polymerization []. This suggests that this particular initiator likely offers advantages in terms of commercial availability, ease of handling, or compatibility with the chosen reaction conditions compared to other tested initiators. Further research would be needed to confirm the specific advantages of this compound in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

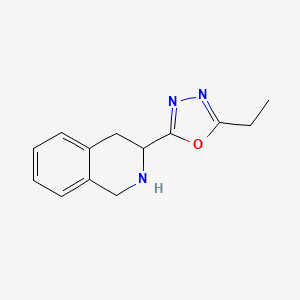

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)

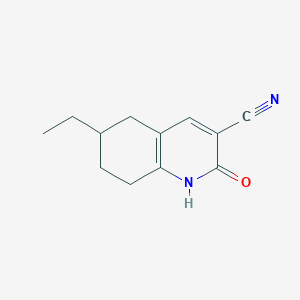

![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)

![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)